molecular formula C9H11N3S2 B7734848 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea

1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea

Cat. No.: B7734848
M. Wt: 225.3 g/mol
InChI Key: CMWOFFHAOZAYOD-XFFZJAGNSA-N
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Description

1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea is a synthetic organic compound characterized by the presence of a thiourea group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea typically involves the reaction of allyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the desired thiourea derivative. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-prop-2-enyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
  • 1-prop-2-enyl-3-[(Z)-(4-methoxyphenyl)methylideneamino]thiourea

Comparison: 1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl-substituted analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-2-5-10-9(13)12-11-7-8-4-3-6-14-8/h2-4,6-7H,1,5H2,(H2,10,12,13)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWOFFHAOZAYOD-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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